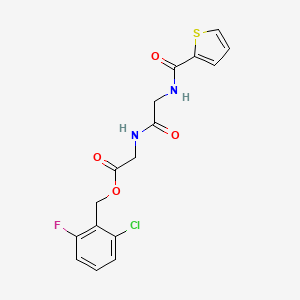
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate
説明
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a crucial role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
作用機序
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate selectively binds to and inhibits the activity of BTK, a key enzyme involved in the BCR signaling pathway. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate blocks the downstream signaling events that lead to B-cell proliferation and survival, ultimately leading to apoptosis of malignant B-cells.
Biochemical and physiological effects:
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to selectively inhibit BTK activity, with no significant effects on other kinases in the same family. In addition, 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical models. 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
実験室実験の利点と制限
One advantage of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration and allow for convenient dosing in preclinical models. However, one limitation of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate is its relatively low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the development of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate as a therapeutic agent for B-cell malignancies. One direction is the evaluation of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of next-generation BTK inhibitors with improved selectivity and pharmacokinetic properties may further enhance the therapeutic potential of this class of drugs.
科学的研究の応用
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate inhibits BCR signaling and induces apoptosis in B-cell lines and primary CLL cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate inhibits tumor growth and prolongs survival. These findings suggest that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate may have therapeutic potential in the treatment of B-cell malignancies.
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c17-11-3-1-4-12(18)10(11)9-24-15(22)8-19-14(21)7-20-16(23)13-5-2-6-25-13/h1-6H,7-9H2,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAICOAMXFQPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)CNC(=O)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)

![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
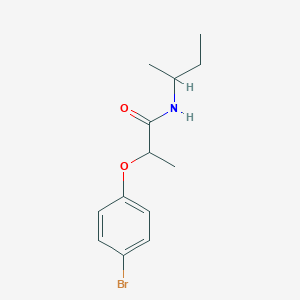
![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)
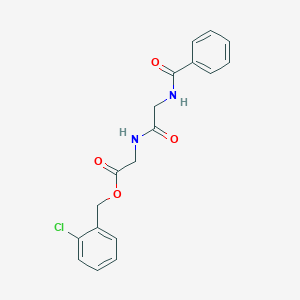
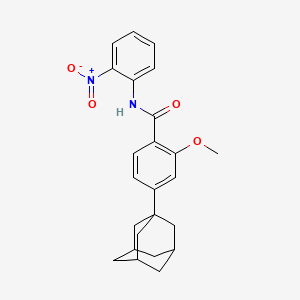
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)

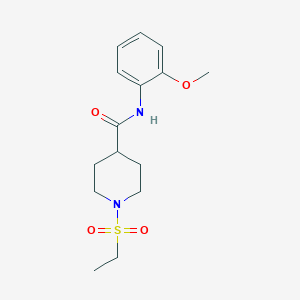
![2-chloro-N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4111062.png)